molecular formula C21H22N2O3 B2373883 N-[2-(3-methoxyphenyl)ethyl]-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide CAS No. 946341-78-2

N-[2-(3-methoxyphenyl)ethyl]-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B2373883
CAS No.: 946341-78-2
M. Wt: 350.418
InChI Key: CQCPNUPRLVTKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-methoxyphenyl)ethyl]-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methoxyphenyl)ethyl]-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of an appropriate nitrile oxide with an alkyne or alkene.

    Attachment of p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of Acetamide Moiety: The acetamide group can be formed by reacting the intermediate with acetic anhydride or acetyl chloride.

    Introduction of 3-Methoxyphenethyl Group: The final step involves the attachment of the 3-methoxyphenethyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methoxyphenyl)ethyl]-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(3-methoxyphenyl)ethyl]-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenethyl)-2-(5-phenylisoxazol-3-yl)acetamide
  • N-(3-methoxyphenethyl)-2-(5-(m-tolyl)isoxazol-3-yl)acetamide
  • N-(3-methoxyphenethyl)-2-(5-(o-tolyl)isoxazol-3-yl)acetamide

Uniqueness

N-[2-(3-methoxyphenyl)ethyl]-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-15-6-8-17(9-7-15)20-13-18(23-26-20)14-21(24)22-11-10-16-4-3-5-19(12-16)25-2/h3-9,12-13H,10-11,14H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCPNUPRLVTKGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCCC3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.